Superior Benefit/Risk Ratio Compared to Betamethasone Valerate
Hydrocortisone aceponate demonstrates a superior benefit/risk ratio (BRR) relative to the conventional medium-potency comparator betamethasone 17-valerate. In a clinical trial involving 60 healthy volunteers, the BRR was derived from activity in skin blanching and ultraviolet-induced erythema tests, weighed against the reduction of skin thickness as a proxy for atrophogenicity [1].
| Evidence Dimension | Benefit/Risk Ratio (BRR) |
|---|---|
| Target Compound Data | Benefit/Risk Ratio exceeds that of betamethasone 17-valerate |
| Comparator Or Baseline | Betamethasone 17-valerate |
| Quantified Difference | Exceeds (superior BRR) |
| Conditions | Skin blanching assay (occluded and non-occluded), UV-induced erythema test, and irritant dermatitis model in 60 healthy volunteers |
Why This Matters
This quantifies that Hydrocortisone Aceponate achieves comparable anti-inflammatory efficacy with a significantly lower propensity for causing skin atrophy, a critical factor for long-term or pediatric use.
- [1] Schäfer-Korting M, Korting HC, Kerscher MJ, Lenhard S. Prednicarbate activity and benefit/risk ratio in relation to other topical glucocorticoids. Clin Pharmacol Ther. 1993;54(4):448-56. View Source
